REACTION_CXSMILES
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[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.[CH3:10][O:11][P:12]([O:15]C)[O:13][CH3:14]>>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][P:12](=[O:15])([O:13][CH3:14])[O:11][CH3:10])=[CH:4][CH:3]=1
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Name
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|
Quantity
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4.86 g
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Type
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reactant
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Smiles
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FC1=CC=C(CBr)C=C1
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Name
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|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
|
COP(OC)OC
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated at the reflux temperature for 48 hours
|
Duration
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48 h
|
Type
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TEMPERATURE
|
Details
|
The solution is cooled
|
Type
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CUSTOM
|
Details
|
excess trimethylphosphite is removed under reduced pressure
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Type
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CUSTOM
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Details
|
The crude product is chromatographed over silica gel (40-63 mμ, 400 g, 45 mL fractions, ethyl acetate)
|
Type
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WASH
|
Details
|
eluting with ethyl acetate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
36 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(CP(OC)(OC)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |